molecular formula C10H13NO2S B1212400 N-Acetyl-4-S-cysteaminylphenol CAS No. 91281-32-2

N-Acetyl-4-S-cysteaminylphenol

Cat. No. B1212400
CAS RN: 91281-32-2
M. Wt: 211.28 g/mol
InChI Key: FDPFDQAWKAWHMY-UHFFFAOYSA-N
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Description

N-Acetyl-4-S-cysteaminylphenol (N-Ac-4-S-CAP) is a tyrosinase inhibitor used in the treatment of skin disorders such as melasma and vitiligo . It slows the production of melanin by inhibiting tyrosinase activity and may be useful for treating some types of skin cancer . It is a new type of depigmenting agent that is more stable and less irritating to the skin than hydroquinone .


Synthesis Analysis

The synthesis of N-Acetyl-4-S-cysteaminylphenol involves a reaction of phenol with NH2CH2CH2S+ cation in HBr solution . This process results in the formation of 4-S-cysteaminylphenol .


Molecular Structure Analysis

The molecular structure of N-Acetyl-4-S-cysteaminylphenol is represented by the formula C10H13NO2S .


Chemical Reactions Analysis

N-Acetyl-4-S-cysteaminylphenol is an analogue of a biosynthetic intermediate in the pathway to melanin . It is oxidized selectively in melanocytes to an o-quinone .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-Acetyl-4-S-cysteaminylphenol are available on databases like PubChem .

Scientific Research Applications

Treatment of Hyperpigmentation Disorders

NCAP has been utilized in the treatment of epidermal hyperpigmentation disorders such as melasma. It acts as an alternative substrate for tyrosinase, an enzyme crucial in melanin synthesis, thereby modulating skin pigmentation .

Anti-Melanoma Studies

Due to its structural similarity to tyrosine, NCAP is specifically active in melanin-synthesizing cells. It has been studied for its potential in anti-melanoma treatments, showing selective cytotoxicity on melanocytes actively producing eumelanin .

Depigmenting Agent for Cosmetic Use

As a depigmenting agent, NCAP has been explored for its efficacy in cosmetic applications. It can help in managing conditions like melasma, providing a more even skin tone by reducing melanin concentration .

Selective Cytotoxicity on Melanocytes

NCAP exhibits selective cytotoxic effects on melanocytes, which are the pigment-producing cells. This property is particularly useful for targeting melanocytes in follicular regions of the skin without affecting the surrounding keratinocytes .

Melanin Synthesis Inhibition

NCAP serves as a tyrosinase substrate and, upon exposure to tyrosinase, forms a melanin-like pigment. This process can be harnessed to inhibit melanin synthesis, which is beneficial for treating pigmentation disorders .

Chemotherapeutic Agent Development

The compound’s ability to accumulate selectively in melanoma cells makes it a promising model for developing new chemotherapeutic agents . Its action through the metabolic pathway of melanin synthesis offers a targeted approach to melanoma treatment .

Skin Complexion Diseases Amelioration

NCAP can regulate various processes in the complex mechanism of skin pigmentation, such as direct inhibition of melanogenic enzymes and alteration of constitutive pigmentation. This makes it a potential treatment for skin complexion diseases .

Water Solubility Enhancement for Drug Formulation

The modified form of NCAP, which increases water solubility, suggests its utility in drug formulation. Enhanced solubility can improve the delivery and efficacy of treatments involving NCAP .

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

N-acetyl and N-propionyl derivatives of 4-S-cysteaminylphenol were synthesized and found to be much better substrates of tyrosinase than tyrosine . Hyperthermia provides a promising approach for cancer treatment .

properties

IUPAC Name

N-[2-(4-hydroxyphenyl)sulfanylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-8(12)11-6-7-14-10-4-2-9(13)3-5-10/h2-5,13H,6-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPFDQAWKAWHMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCSC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238473
Record name N-Acetyl-4-S-cysteaminylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-4-S-cysteaminylphenol

CAS RN

91281-32-2
Record name N-Acetyl-4-S-cysteaminylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091281322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-4-S-cysteaminylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-methyl-2-oxazoline (16.9 mL, 0.197 mol) and 4-mercaptophenol (24.85 g, 0.197 mol) was heated under reflux (neat) for 2 h at about 130° C. under Ar (spontaneous heating occurred upon mixing). Upon cooling of the reaction mixture to 0° C., a white solid precipitated, which was collected and recrystallized from dilute EtOH to give a white product (36.2 g, 87%): mp 123°-125° C.; 1H NMR [(CD3)2 =O]δ6.99 (d,d, 4 H) , 3.50-2.60 (m, 5 H), 1.87 (s, 3 H); mass spectrum (EI) , m/e 211 (M+), (CI) m/e 212 (M+1). Anal. (C10H13NO2S) C,H,N.
Quantity
16.9 mL
Type
reactant
Reaction Step One
Quantity
24.85 g
Type
reactant
Reaction Step One
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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